molecular formula C14H19NO3 B4653915 N-allyl-2-(2-methoxyphenoxy)butanamide

N-allyl-2-(2-methoxyphenoxy)butanamide

Cat. No. B4653915
M. Wt: 249.30 g/mol
InChI Key: OAINCNFQICAFPI-UHFFFAOYSA-N
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Description

N-allyl-2-(2-methoxyphenoxy)butanamide is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a synthetic compound that belongs to the class of amides and has a molecular formula of C15H21NO3.

Scientific Research Applications

N-allyl-2-(2-methoxyphenoxy)butanamide has potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been shown to have potential as a drug candidate for the treatment of chronic pain and inflammation.

Mechanism of Action

The mechanism of action of N-allyl-2-(2-methoxyphenoxy)butanamide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-allyl-2-(2-methoxyphenoxy)butanamide has been shown to reduce inflammation and pain in animal models. It has also been found to have a mild sedative effect. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-2-(2-methoxyphenoxy)butanamide in lab experiments is its potential as a drug candidate for the treatment of chronic pain and inflammation. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

For research on N-allyl-2-(2-methoxyphenoxy)butanamide include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential as a drug candidate for the treatment of chronic pain and inflammation. Additionally, research could be conducted to investigate its potential as a treatment for other conditions, such as cancer and Alzheimer's disease.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-prop-2-enylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-10-15-14(16)11(5-2)18-13-9-7-6-8-12(13)17-3/h4,6-9,11H,1,5,10H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAINCNFQICAFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC=C)OC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-(prop-2-en-1-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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